3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile
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Overview
Description
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the chemical formula C15H9Cl2NO2 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 3,5-dichlorophenol with a suitable phenyl derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
3,5-Dichlorophenol: A related compound with similar chemical properties but different applications.
Phenoxyacetic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Properties
IUPAC Name |
3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAACAXRVCUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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